molecular formula C19H21N5O2 B6524024 N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-33-6

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No. B6524024
CAS RN: 440330-33-6
M. Wt: 351.4 g/mol
InChI Key: YRYOSZCAXFADFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is 351.16952493 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

This compound and its derivatives have been used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives, these compounds based multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .

Synthesis of Interpenetrated Polymer Networks

The compound has been used for the synthesis of interpenetrated polymer networks and adapted for 3D printing . This application is particularly useful in the field of materials science and engineering.

Building Blocks for Heterocyclic Derivatives

N,N-dimethylenamino ketones, which are structurally similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar structure with the compound, have diverse biological and clinical applications . They are of wide interest due to their potential in biomedical research.

Operations Research and Data Science

While not directly related to the compound, the term “Oprea1_260249” appears in the context of operations research and data science . These fields involve the application of scientific methods, techniques, and tools to problems involving the operations of systems .

Antibody Production

“F0916-6744” is associated with the production of monoclonal Anti-Fibronectin antibodies in mice . These antibodies have been used successfully in various applications such as immunohistochemistry, western blotting, ELISA, immunofluorescence, and immunocytochemistry .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(2)12-11-20-18(25)15-9-7-14(8-10-15)13-24-19(26)16-5-3-4-6-17(16)21-22-24/h3-10H,11-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOSZCAXFADFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

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